molecular formula C15H21F3N2O3S2 B2815705 DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE CAS No. 1428357-81-6

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Cat. No.: B2815705
CAS No.: 1428357-81-6
M. Wt: 398.46
InChI Key: XNIFDJSMPOKNCL-UHFFFAOYSA-N
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Description

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a synthetic organic compound characterized by a 1,4-thiazepane core (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a 4-(trifluoromethoxy)benzenesulfonyl group and a dimethylaminomethyl side chain. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) moiety is a common feature in bioactive molecules, contributing to binding interactions with enzymes or receptors .

Properties

IUPAC Name

N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFDJSMPOKNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps. The process begins with the preparation of the thiazepane ring, followed by the introduction of the trifluoromethoxyphenyl group and the sulfonyl group. The final step involves the methylation of the amine group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance its binding affinity to certain proteins or enzymes, while the sulfonyl group can influence its reactivity. The thiazepane ring provides structural stability and may play a role in the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group similarities with sulfonylurea herbicides and sulfonamide-based pharmaceuticals. Below is a detailed comparison with three structurally related sulfonylurea herbicides from the Pesticide Chemicals Glossary (2001) :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight* Primary Use
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE 1,4-Thiazepane -SO₂-, -OCF₃, dimethylaminomethyl ~463.5 g/mol† Hypothesized enzyme inhibition
Triflusulfuron methyl ester 1,3,5-Triazine -SO₂-, trifluoroethoxy, methyl ester 492.3 g/mol ALS-inhibiting herbicide
Ethametsulfuron methyl ester 1,3,5-Triazine -SO₂-, ethoxy, methyl ester 410.4 g/mol ALS-inhibiting herbicide
Metsulfuron methyl ester 1,3,5-Triazine -SO₂-, methoxy, methyl ester 381.4 g/mol ALS-inhibiting herbicide

*Molecular weights calculated using PubChem data.
†Estimated based on structural formula.

Key Differences:

Thiazepanes are less common in agrochemicals but prevalent in pharmaceuticals (e.g., antithrombotics) .

Functional Groups: The trifluoromethoxy (-OCF₃) group in the target compound offers greater electronegativity and resistance to oxidative degradation than the methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups in sulfonylureas. This may enhance environmental persistence or target affinity.

Mechanism of Action: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants. Their triazine core and sulfonylurea bridge are essential for ALS binding . The target compound’s thiazepane core and lack of a urea moiety suggest a divergent mechanism, possibly targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or neurotransmitter receptors.

Pharmacokinetics: Sulfonylureas are typically pro-drugs activated by ester hydrolysis in plants. In contrast, the dimethylaminomethyl group in the target compound may favor direct activity without metabolic activation, altering absorption and distribution profiles.

Research Findings and Hypotheses

Sulfonyl Group Interactions :

  • The sulfonyl group in all compared compounds facilitates hydrogen bonding and van der Waals interactions with target proteins. However, the trifluoromethoxy substituent in the target compound may create stronger hydrophobic interactions, as seen in fluorinated agrochemicals like trifluralin .

Toxicity Considerations: Sulfonylureas exhibit low mammalian toxicity due to selective ALS inhibition in plants.

Q & A

Q. Side Product Mitigation :

  • Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., incomplete sulfonylation or over-alkylation).
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to thiazepane) to reduce unreacted starting materials .

How can computational chemistry guide the optimization of reaction conditions for this compound?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) and reaction path simulations (ICReDD methodology) predict optimal conditions:

  • Transition state analysis : Identify energy barriers for sulfonylation and amine substitution steps .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the dimethylamine group .
  • Data-driven optimization : Use machine learning to correlate experimental parameters (temperature, pH) with yield .

Q. Example Workflow :

Perform DFT calculations on intermediates to identify steric/electronic bottlenecks.

Validate predictions via small-scale experiments (e.g., 0.1 mmol trials).

Apply factorial design to optimize variables (e.g., temperature: 40–80°C; catalyst: 0–5 mol%) .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the trifluoromethoxy group (δ ~75 ppm in ¹⁹F NMR) and thiazepane protons (δ 3.5–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the sulfonyl and methylamine groups .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the thiazepane ring (if crystalline) .

Q. Purity Criteria :

  • HPLC (C18 column, acetonitrile/water) with >98% purity threshold.
  • Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

How can Design of Experiments (DoE) resolve contradictions in reaction yield data?

Advanced Research Focus
Conflicting yield reports often arise from unoptimized variables. A 3-factor, 2-level factorial design can isolate critical parameters:

FactorLow LevelHigh Level
Temperature (°C)5080
Catalyst (mol%)13
Reaction Time (h)1224

Q. Analysis :

  • Use ANOVA to identify significant interactions (e.g., temperature × catalyst).
  • Surface response models predict optimal conditions (e.g., 70°C, 2.5 mol% catalyst, 18 hours) .

Case Study :
A 15% yield discrepancy between labs was traced to uncontrolled moisture levels during sulfonylation, resolved by adding molecular sieves .

What mechanistic insights explain the reactivity of the trifluoromethoxy-sulfonyl group in this compound?

Advanced Research Focus
The electron-withdrawing trifluoromethoxy group enhances sulfonyl electrophilicity, facilitating nucleophilic attack by the thiazepane nitrogen.

  • DFT Studies : Show a 20% reduction in activation energy compared to non-fluorinated analogs .
  • Kinetic Isotope Effects : Confirm rate-determining step is sulfonylation (kH/kD = 1.8) .

Q. Challenges :

  • Competing hydrolysis of the sulfonyl chloride under basic conditions. Mitigate by using anhydrous solvents and low temperatures .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Contradictions may stem from:

  • Impurity profiles : Trace dimethylamine byproducts (e.g., N-oxide derivatives) can skew bioassay results .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

Q. Resolution Strategy :

Re-test batches with orthogonal purity methods (e.g., LC-MS vs. NMR).

Use a centralized bioassay platform to minimize inter-lab variability .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • Toxicity Screening : Ames test for mutagenicity (required for aromatic amines) .
  • Handling : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy .
  • Storage : –20°C under argon to prevent degradation .

How can scale-up challenges be addressed in transitioning from lab-scale to pilot plant synthesis?

Q. Advanced Research Focus

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to replicate lab-scale mixing in larger reactors .
  • Heat Transfer : Optimize jacketed reactor temperatures to avoid exothermic runaway during sulfonylation .
  • Cost-Benefit Analysis : Compare batch vs. continuous flow synthesis for throughput (e.g., 85% yield in flow vs. 78% in batch) .

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